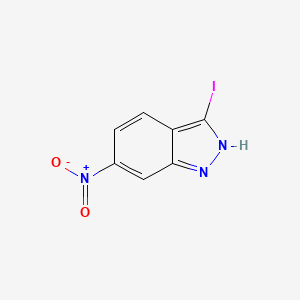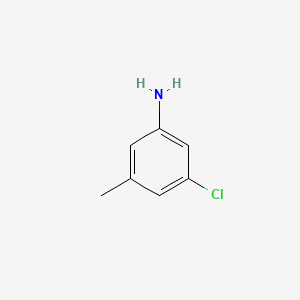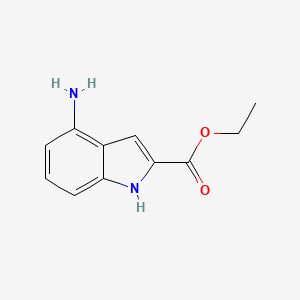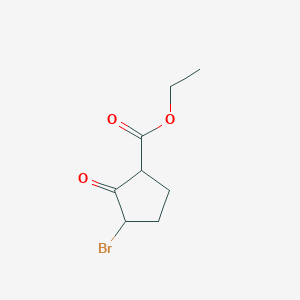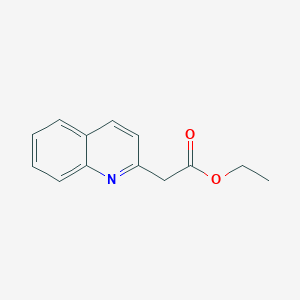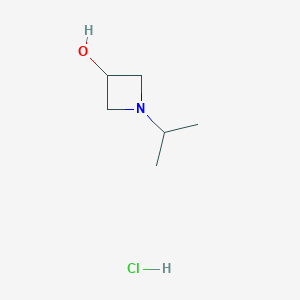
2-(Indolin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Indolin-1-yl)aniline is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is RIPK1 , a receptor-interacting protein kinase . This compound binds with high affinity to RIPK1, inhibiting its activity . RIPK1 plays a crucial role in regulating necroptosis, a form of programmed cell death .
Mode of Action
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine interacts with RIPK1 by binding to it, which results in the inhibition of RIPK1’s enzymatic activity . This interaction prevents RIPK1 from initiating the necroptosis pathway, thereby protecting cells from necroptotic cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptotic cell death . The downstream effects of this action include the attenuation of necrotic cell death of vascular endothelial cells induced by tumor cells .
Pharmacokinetics
The compound’s potent inhibition of ripk1 suggests that it may have favorable bioavailability .
Result of Action
The primary result of the action of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is the protection of cells from necroptosis . Specifically, it can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These interactions are primarily due to the compound’s ability to bind with high affinity to multiple receptors and enzymes, thereby modulating their activity.
Cellular Effects
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the production of cytokines and other inflammatory molecules in human gingival fibroblasts . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Indole derivatives, including 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine, can bind to receptors such as IL-1R1, promoting the formation of a trimeric complex that initiates signaling pathways . This binding interaction can result in the modulation of various cellular processes, including inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can impact their efficacy in in vitro and in vivo experiments . Long-term exposure to 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine may lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have dose-dependent effects on cytokine production and inflammatory responses . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
2-(2,3-Dihydro-1H-indol-1-YL)phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in the metabolism of tryptophan, leading to the production of bioactive compounds such as indole-3-acetic acid . These metabolic pathways play a crucial role in the compound’s biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, indole derivatives have been shown to interact with transporters that facilitate their uptake and distribution within cells . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1H-indol-1-YL)phenylamine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been reported to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)aniline can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(Indolin-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of many indole derivatives, known for its biological activities.
2-Phenylindole: A similar compound with a phenyl group attached to the indole ring, used in various research applications.
1-Methylindole: Another indole derivative with a methyl group, studied for its biological properties.
Uniqueness
2-(Indolin-1-yl)aniline is unique due to its specific structure, which combines the indole ring with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCUPLCIWYYZLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

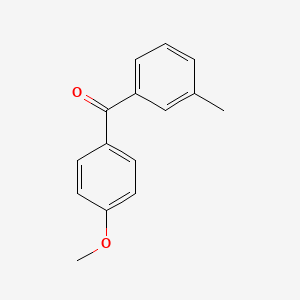

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
